7-chloro-N-(3,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
7-chloro-N-(3,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzoxepine core, which is a seven-membered ring containing oxygen, and is substituted with chloro, methoxy, and carboxamide groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(3,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepine Core: This step involves the cyclization of an appropriate precursor, such as a phenol derivative, with a suitable reagent to form the benzoxepine ring.
Introduction of Substituents: The chloro, methoxy, and carboxamide groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol and a strong acid catalyst.
Final Coupling: The final step involves coupling the substituted benzoxepine with 3,4-dimethylaniline under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(3,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro and methoxy groups can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation, thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-chloro-N-(3,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-chloro-N-(3,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-N-(3,4-dimethylphenyl)-8-methyl-2-phenyl-4-quinolinecarboxamide
Uniqueness
7-chloro-N-(3,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is unique due to its benzoxepine core and specific substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C20H18ClNO3 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
7-chloro-N-(3,4-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18ClNO3/c1-12-4-5-17(8-13(12)2)22-20(23)14-6-7-25-19-15(9-14)10-16(21)11-18(19)24-3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
JBWBJKJKMXEDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2)C |
Origin of Product |
United States |
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